molecular formula C8H15F3O B156438 (S)-1,1,1-Trifluorooctan-2-ol CAS No. 129443-08-9

(S)-1,1,1-Trifluorooctan-2-ol

Cat. No.: B156438
CAS No.: 129443-08-9
M. Wt: 184.2 g/mol
InChI Key: INAIBHXNHIEDAM-ZETCQYMHSA-N
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Description

(S)-1,1,1-Trifluorooctan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to an octanol backbone. This compound is of significant interest due to its unique chemical properties, which include high lipophilicity and the ability to participate in various chemical reactions. The presence of the trifluoromethyl group imparts unique electronic and steric effects, making it a valuable compound in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,1,1-Trifluorooctan-2-ol typically involves the introduction of the trifluoromethyl group into an octanol precursor. One common method is the nucleophilic substitution reaction where a trifluoromethylating agent, such as trifluoromethyl iodide, reacts with an octanol derivative under basic conditions. The reaction is often carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide to facilitate the substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods using transition metal catalysts, such as palladium or nickel, can also be employed to enhance the efficiency of the trifluoromethylation reaction. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions: (S)-1,1,1-Trifluorooctan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Trifluoromethyl iodide in the presence of a strong base like sodium hydride.

Major Products:

    Oxidation: Formation of trifluoromethyl ketones or aldehydes.

    Reduction: Formation of trifluoromethyl alkanes.

    Substitution: Formation of various substituted octanols depending on the nucleophile used.

Scientific Research Applications

(S)-1,1,1-Trifluorooctan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique electronic properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated drugs with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers with enhanced properties.

Mechanism of Action

The mechanism of action of (S)-1,1,1-Trifluorooctan-2-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets, such as enzymes and receptors. The compound’s lipophilicity allows it to easily penetrate cell membranes, making it an effective modulator of intracellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(S)-1,1,1-Trifluorooctan-2-ol can be compared with other similar compounds, such as:

    1,1,1-Trifluoropropan-2-ol: A shorter-chain analog with similar electronic properties but different physical properties due to the shorter carbon chain.

    1,1,1-Trifluorodecan-2-ol: A longer-chain analog with increased lipophilicity and different solubility characteristics.

    2,2,2-Trifluoroethanol: A simpler analog with a similar trifluoromethyl group but different reactivity and applications.

The uniqueness of this compound lies in its specific balance of electronic and steric effects, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2S)-1,1,1-trifluorooctan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h7,12H,2-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAIBHXNHIEDAM-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426466
Record name (2S)-1,1,1-Trifluorooctan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129443-08-9
Record name (2S)-1,1,1-Trifluorooctan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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